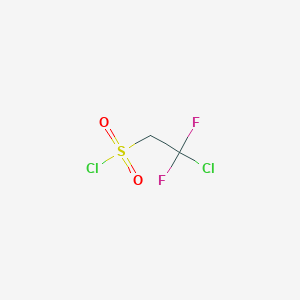

![molecular formula C12H15F3N2O4 B2854243 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate CAS No. 142683-68-9](/img/structure/B2854243.png)

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

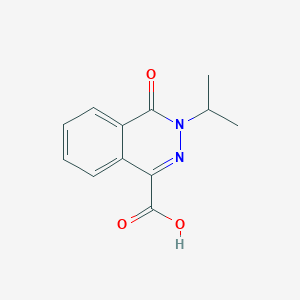

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a useful research compound. Its molecular formula is C12H15F3N2O4 and its molecular weight is 308.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mix-and-Heat Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, neutral organic salt utilized for converting alcohols into benzyl ethers upon warming. Its synthesis and reactivity, offering a pathway to benzylate a wide range of alcohols in good to excellent yield, highlight a practical application in the modification of alcohol functional groups to ethers, enhancing their stability and modifying their physical and chemical properties for further chemical transformations or as final products in pharmaceuticals and materials science (Kevin W. C. Poon, G. Dudley, 2006).

Convenient Method for Preparing Benzyl Ethers and Esters

The same 2-Benzyloxy-1-methylpyridinium triflate demonstrates mild, convenient, and effective reagent properties for the synthesis of benzyl ethers and esters. This revised benzyl transfer protocol facilitates the generation of the active reagent in situ, optimizing solvent choices and extending the methodology to synthesize arylmethyl ethers, which underscores the compound's versatility in synthesizing ester and ether functionalities crucial for pharmaceuticals, fragrances, and material science (S. López, G. Dudley, 2008).

Oxidation and Functionalization Reactions

Research on the one-electron reduction of methyl(trifluoromethyl)dioxirane by iodide ion, leading to trifluoroacetone and dioxygen, illustrates the complex electron-transfer processes that can be mediated by compounds related to 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate. These findings are pivotal in understanding the reactivity and potential applications of trifluoroacetate derivatives in synthetic organic chemistry, particularly in oxidation reactions and the generation of radical species for further chemical transformations (W. Adam*, G. Asensio, R. Curci, M. E. González-Núñez, R. Mello, 1992).

Wirkmechanismus

Target of Action

It is known that benzyl ethers, a group to which this compound belongs, are often used as protecting groups in organic synthesis . They protect reactive hydroxyl groups from unwanted reactions during the synthesis process .

Mode of Action

The compound acts as a benzylating agent . It introduces a benzyl group into the molecule it reacts with, thereby protecting a reactive site in the molecule . This benzyl group can later be removed under specific conditions, allowing the protected site to participate in further reactions .

Biochemical Pathways

In general, the introduction of a benzyl group can prevent unwanted side reactions in a biochemical pathway by protecting reactive sites .

Result of Action

The primary result of the action of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is the protection of reactive sites in a molecule, preventing them from undergoing unwanted reactions . This can be crucial in complex organic syntheses where selectivity and control over reaction sites are needed .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable and can be stored under inert atmosphere at room temperature . Its reactivity can be influenced by the presence of a base and the temperature of the reaction .

Eigenschaften

IUPAC Name |

amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMYNZLJYBLSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

![1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2854164.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![N'-(2-chlorophenyl)-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2854177.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2854180.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)